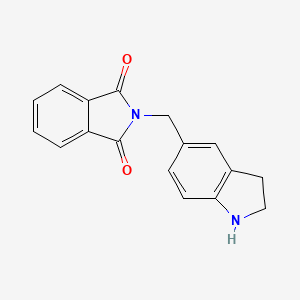
2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as 2,3-dihydro-1H-indole-5-ylmethyl-1H-isoindole-1,3(2H)-dione, is an organic compound that has been studied for its potential applications in various scientific fields. This compound has been found to have a wide range of biochemical and physiological effects, and is being investigated for its potential uses in drug development and research. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research into the compound 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione and related structures has primarily focused on their synthesis and chemical transformations. One study outlined the formation of tetrahydroisoindoles through palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines), leading to both dehalogenated and reduced isoindolines. Notably, different substituents on the isoindoline ring affected the reaction's outcome, illustrating the compound's versatility in synthetic chemistry (Hou et al., 2007).
Intermediate for Pharmacologically Active Compounds
Another study highlighted the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine from a similar precursor, demonstrating its potential as an intermediate for creating disubstituted methanamines with possible pharmacological applications (Ogurtsov & Rakitin, 2021).
Structural Analysis and Spectroscopy
Further research includes the detailed structural analysis of related compounds using advanced spectroscopic techniques. For example, one study confirmed the structure of a related compound using 1D and 2D NMR spectroscopy, demonstrating the utility of these methods in characterizing complex organic molecules (Dioukhane et al., 2021).
Photophysical Properties and Catalysis
Another area of interest is the investigation of photophysical properties and catalysis. For instance, a study on Rh(III)-catalyzed annulation and spirocyclization of indoles with maleimides uncovered new pathways to highly functionalized compounds, some of which exhibited notable photophysical properties, hinting at potential applications in materials science (Shinde et al., 2021).
Antimicrobial Potential
Additionally, certain derivatives of the core structure have been evaluated for their antimicrobial properties, suggesting a possible avenue for developing new therapeutic agents (Jat et al., 2006).
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-indol-5-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-13-3-1-2-4-14(13)17(21)19(16)10-11-5-6-15-12(9-11)7-8-18-15/h1-6,9,18H,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEODRFPJKXVHJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

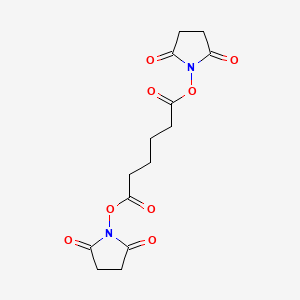
![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)
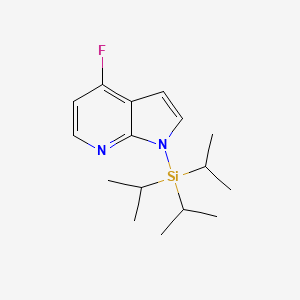
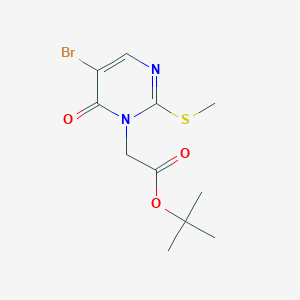
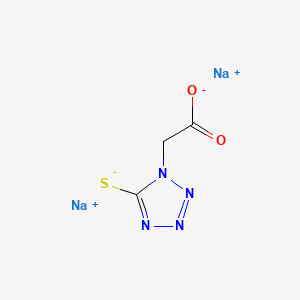
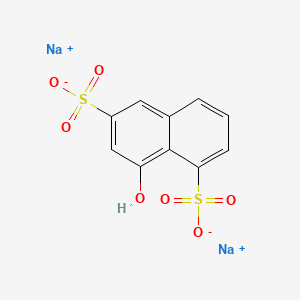
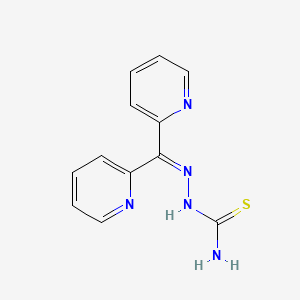
![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)
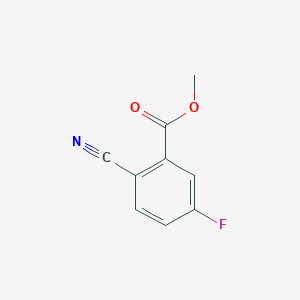

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)